N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFYQAYBIJOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide typically involves the reaction of 1H-benzimidazole-2-ylmethylamine with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzimidazole or benzenecarboxamide rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Properties
Mechanism of Action:
The compound exhibits significant anticancer activity through various mechanisms. Benzimidazole derivatives, including N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide, are known to inhibit tumor progression by targeting multiple pathways involved in cancer cell proliferation and survival. They can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Case Studies:
- Study on MDA-MB-231 Cells: Research has demonstrated that benzimidazole derivatives loaded into polymeric micelles show enhanced cytotoxic effects against breast cancer cell lines such as MDA-MB-231. The encapsulation of these compounds improves their bioavailability and therapeutic efficacy, leading to significant reductions in cell viability .
- Neuroprotective Effects: Another study evaluated the effects of benzimidazole derivatives on morphine-induced hyperalgesia and allodynia. The findings suggest that these compounds may also possess neuroprotective properties, potentially offering dual benefits in treating pain and cancer .
Neuroprotective Effects
Antioxidant Activity:
The antioxidant potential of this compound has been investigated using various assays. These studies indicate that the compound can scavenge free radicals effectively, thereby reducing oxidative stress in neuronal tissues .
Applications in Neurology:
The neuroprotective effects of benzimidazole derivatives suggest their potential use in treating neurodegenerative diseases. By mitigating oxidative damage and inflammation, these compounds may help preserve neuronal function and integrity .
Drug Delivery Systems
Nanocarrier Development:
Recent advancements have explored the use of this compound in developing nanocarriers for targeted drug delivery. These systems utilize polymeric micelles to encapsulate the compound, enhancing its solubility and stability while allowing for controlled release profiles .
Theranostic Applications:
The incorporation of this compound into fluorescent micelles has opened avenues for theranostic applications—combining therapy and diagnostics. This approach enables real-time monitoring of drug distribution within the body, providing valuable insights into treatment efficacy and optimizing therapeutic strategies for cancer patients .
Summary Table of Applications
Mechanism of Action
The mechanism by which N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, disrupting their normal function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural Analogues and Substituent Effects
The activity of benzimidazole derivatives is highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Note: Direct references to the target compound’s activity are absent in the provided evidence. Hypotheses are based on structural parallels.
Mechanistic Insights
- PPARγ Agonism (B1 and B8) : B1 and B8 exhibit analgesic effects by activating PPARγ, a nuclear receptor involved in inflammation and pain modulation. The 4-methoxy and acetamide groups in these compounds likely enhance receptor binding affinity compared to the target compound’s dichlorophenyl group, which may confer stronger electron-withdrawing effects .
- Microtubule Disruption (Mebendazole) : Mebendazole’s benzoyl group enables tubulin binding, leading to mitotic arrest. The target compound’s carboxamide group may lack sufficient hydrophobicity for similar microtubule interactions, suggesting divergent therapeutic applications .
- Antimicrobial Potential (): Sulfonamide and chlorobenzyl substituents in derivatives enhance reactivity with bacterial enzymes. The dichlorobenzenecarboxamide group in the target compound could similarly interact with microbial targets, though this requires validation .
Analgesic Efficacy of B1 and B8
Anticancer Activity of Mebendazole
- In Vitro Efficacy: Mebendazole induced apoptosis in lung cancer cells (IC₅₀ = 0.2 µM) via tubulin depolymerization, outperforming nocodazole in selectivity .
- Relevance to Target Compound : The target compound’s rigid carboxamide group may hinder tubulin binding, suggesting it is less likely to share this mechanism.
Biological Activity
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 341.19 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the benzimidazole structure exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest. This mechanism has been observed in various cancer cell lines, including breast and lung cancer cells .
- Case Study : A study conducted on human melanoma A375 cells demonstrated that benzimidazole derivatives can sensitize these cells to radiation therapy, enhancing the efficacy of treatment while sparing normal cells from toxicity .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A375 | 15.5 | Apoptosis induction |
| SK-Hep1 | 12.3 | Cell cycle arrest |
| HeLa | 18.7 | Growth inhibition |
Antibacterial Activity
This compound has also shown antibacterial properties against various strains:
- Activity Against Bacteria : Studies have reported that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity:
- Fungal Strains Tested : It has been evaluated against common fungal pathogens such as Candida albicans, showing effective inhibition at concentrations comparable to established antifungal agents.
Research Findings
Recent studies highlight the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives:
- Synthesis and Modification : The introduction of various substituents on the benzimidazole ring significantly influences its pharmacological properties. For example, dichlorination at specific positions has been correlated with increased potency against cancer cell lines .
- Bioavailability and Toxicity : Investigations into the pharmacokinetics of these compounds reveal promising bioavailability profiles with manageable toxicity levels in preclinical models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound’s amide bond formation can be achieved via coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane or DMF . Optimization may involve varying reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride). Post-synthesis purification via preparative HPLC (e.g., using C18 columns with acetonitrile/water gradients) ensures >95% purity, as demonstrated in analogous benzamide syntheses .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Utilize high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation and ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., benzimidazole protons at δ 7.2–7.8 ppm, dichlorophenyl signals at δ 7.5–8.1 ppm) . X-ray crystallography with SHELXL refinement (SHELX system) can resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state behavior .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodology : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Enzyme inhibition assays (e.g., cyclooxygenase-2 or TNF-α ELISA) can evaluate anti-inflammatory potential, referencing protocols from studies on structurally related benzimidazoles .
Advanced Research Questions
Q. What mechanistic insights exist regarding the compound’s interaction with biological targets, such as TNF-α or opioid receptors?
- Methodology : Molecular docking (AutoDock Vina) against TNF-α (PDB ID: 2AZ5) or μ-opioid receptors (PDB ID: 5C1M) can predict binding modes. Validate via siRNA knockdown in murine spinal cord tissue, measuring TNF-α expression via qPCR and Western blot, as shown in benzimidazole derivative studies . Dose-dependent reductions in cytokine levels (e.g., IC₅₀ calculations) provide quantitative activity metrics .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) on the benzamide moiety influence pharmacological activity?
- Methodology : Synthesize analogs with substituents at the 3,4-positions (e.g., 3-methoxy-4-chloro) and compare their IC₅₀ values in TNF-α suppression assays. Quantitative structure-activity relationship (QSAR) models using DFT-calculated parameters (e.g., Hammett σ, logP) can correlate electronic effects with bioactivity .
Q. What strategies resolve contradictions in activity data across studies (e.g., divergent cytotoxicity results)?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines) and ensure compound integrity via HPLC-UV and LC-MS. Replicate studies in multiple cell lines (e.g., primary vs. immortalized) to assess tissue-specific effects. Differences in purity (>98% vs. lower grades) or solvent residues (e.g., DMSO artifacts) must be ruled out .
Q. Which in vivo models are appropriate for evaluating efficacy in neuropathic pain or inflammation?
- Methodology : Adopt morphine-induced paradoxical pain models in mice (intraperitoneal morphine, 5 mg/kg, twice daily for 6 days) to assess thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey filaments). Measure spinal TNF-α via immunohistochemistry, referencing protocols from benzimidazole derivative studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
